molecular formula C15H23N5O6 B605833 Azido-PEG3-Maleimide CAS No. 1858264-36-4

Azido-PEG3-Maleimide

Cat. No. B605833
CAS RN: 1858264-36-4
M. Wt: 369.38
InChI Key: OGSSEPXEBBNVGN-UHFFFAOYSA-N
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Description

Azido-PEG3-Maleimide is a reagent with a PEG spacer and sulfhydryl reactivity . It is not stable upon prolonged storage and is sold as a kit . This compound is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It is also a cleavable 3 unit PEG ADC linker used in the synthesis of antibody-drug conjugates (ADCs) .


Synthesis Analysis

This compound is not stable for storage; it needs to be made in situ by mixing Azido-PEG3-amine and Maleimide-NHS ester followed by shaking/stirring for 30 minutes at room temperature . The maleimide group of the this compound can react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol .


Molecular Structure Analysis

The molecular formula of this compound is C15H23N5O6 . It has a molecular weight of 369.37 .


Chemical Reactions Analysis

The maleimide group of the this compound can react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol . The azide group readily reacts with alkyne, BCN, and DBCO through Click Chemistry to yield a stable triazole linkage .

Scientific Research Applications

  • Azido-PEG3-Maleimide is utilized in the synthesis of well-defined amphiphilic polymer co-networks. These networks exhibit unique ordered separated hydrophilic and hydrophobic phases with variable swelling capacity in polar and non-polar solvents (Zhou et al., 2014).

  • It plays a significant role in stable thiol-specific conjugation, especially in protein therapeutics. This includes conjugation of cytotoxic drugs to monoclonal antibodies or poly(ethylene glycol) (PEG) to proteins and peptides (Badescu et al., 2014).

  • This compound is used in drug carriers to enhance mucoadhesion, particularly in alginate-modified carriers. The immobilization of PEG-maleimide chains significantly improves mucoadhesion properties, which is beneficial for drug delivery systems (Shtenberg et al., 2017).

  • It has applications in advanced drug delivery systems, such as maleimide-modified liposomes. These modifications can enhance drug delivery efficiency both in vitro and in vivo without increasing cytotoxicity (Li & Takeoka, 2013).

  • In the field of bioconjugation, this compound is employed for site-selective conjugation to free cysteines of proteins. This application is crucial for creating polymer-protein conjugates (Bays et al., 2009).

  • Additionally, it's used for triggering cell adhesion, migration, or shape change with dynamic surface coatings. This application demonstrates its potential in tissue motility assays and patterned coculturing (van Dongen et al., 2013).

properties

IUPAC Name

N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3-(2,5-dioxopyrrol-1-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N5O6/c16-19-18-5-8-25-10-12-26-11-9-24-7-4-17-13(21)3-6-20-14(22)1-2-15(20)23/h1-2H,3-12H2,(H,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGSSEPXEBBNVGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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